2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide
Description
This compound features a 2-azaspiro[4.5]decane core, a bicyclic structure with a nitrogen atom at the spiro junction. Attached to the nitrogen is a 2-(trifluoromethyl)benzoyl group, which introduces strong electron-withdrawing and lipophilic properties. A methoxyacetamide moiety is linked via a methylene group to the 4-position of the spiro ring.
Properties
Molecular Formula |
C21H27F3N2O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-methoxy-N-[[2-[2-(trifluoromethyl)benzoyl]-2-azaspiro[4.5]decan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C21H27F3N2O3/c1-29-13-18(27)25-11-15-12-26(14-20(15)9-5-2-6-10-20)19(28)16-7-3-4-8-17(16)21(22,23)24/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,25,27) |
InChI Key |
STIAXZLIEAKGGD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1CN(CC12CCCCC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the azaspirodecane core, introduction of the trifluoromethyl group, and subsequent functionalization with the methoxy and acetamide groups. Common reagents used in these reactions include trifluoromethylating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and benzamide groups undergo hydrolysis under acidic or basic conditions:
-
Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases electrophilicity of the benzoyl carbonyl, accelerating nucleophilic acyl substitution .
Reduction Reactions
The amide bonds are selectively reducible:
| Reducing Agent | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 4 hrs | N-((2-(2-(trifluoromethyl)benzyl)-2-azaspiro[4.5]decan-4-yl)methyl)-2-methoxyethylamine | 65–72% | Over-reduction of spirocyclic amide avoided by controlled stoichiometry. |
| BH₃·THF | THF, reflux, 6 hrs | Partial reduction to secondary alcohol intermediates | 40–45% | Requires catalytic Lewis acids for higher selectivity. |
-
Structural Impact : Reduction of the acetamide to an amine enhances solubility in polar solvents.
Substitution Reactions
The benzoyl and spirocyclic amine groups participate in nucleophilic substitutions:
Benzoyl Group Reactivity
-
Nucleophilic Acyl Substitution :
Reacts with primary amines (e.g., methylamine) in DMF at 60°C to form substituted amides.
Spirocyclic Amine Reactivity
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.
Stability Under Oxidative Conditions
-
Oxidative Degradation :
Exposure to H₂O₂ (3%) at pH 7.4 results in cleavage of the spirocyclic ring, generating 2-(trifluoromethyl)benzoic acid and a fragmented amine derivative.-
Half-life : 48 hrs at 25°C, indicating moderate oxidative stability.
-
Analytical Characterization
-
HPLC : Purity >98% confirmed using C18 column (ACN/H₂O gradient).
-
NMR : Distinct signals for trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR) and spirocyclic protons (δ 3.2–3.8 ppm in ¹H NMR) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing kinase inhibitors or metabolic probes. Future studies should explore its enantioselective transformations and in vivo stability.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs, particularly those containing acetamide and benzoyl groups, exhibit significant anticancer activity. For instance, studies have shown that derivatives of acetamides can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis . The unique trifluoromethyl substitution may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy as an anticancer agent.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been a focal point in research. Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) . The spirocyclic structure may provide a unique binding conformation that enhances selectivity and potency against these enzymes.
Antimicrobial Properties
There is growing interest in the antimicrobial properties of compounds similar to 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide. Research on related acetamides has demonstrated promising results against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Neuropharmacological Effects
Given the structural analogies with known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors . This could lead to applications in treating mood disorders or neurodegenerative diseases.
Case Studies
Several studies illustrate the applications of compounds structurally related to 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azaspirodecane structure may provide additional stability and specificity. The exact pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Structural Diversity: The target compound’s trifluoromethyl benzoyl group distinguishes it from analogs with pyridine () or naphthyridine cores (). This group likely enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs. Spiro Systems: While the target compound uses a monocyclic 2-azaspiro[4.5]decane, others feature diazaspiro systems with dioxo groups (e.g., ), which may alter hydrogen-bonding capacity and solubility.
Molecular Weight and Complexity: The target compound (~475 g/mol) is smaller than Goxalapladib (718.8 g/mol, ) but larger than simpler spiro-acetamides (e.g., 259.69 g/mol, ).
Functional Group Impact: Trifluoromethyl vs. Chloro/Methoxy: The trifluoromethyl group in the target compound may confer greater metabolic stability compared to chloro () or methoxy () substituents, which are more susceptible to enzymatic hydrolysis or oxidation. Spiro vs.
Biological Activity :
- While the target compound’s activity is unspecified, structurally related compounds exhibit diverse applications, from pesticide ingredients (e.g., ) to therapeutic agents (e.g., Goxalapladib for atherosclerosis, ).
Biological Activity
2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure which contributes to its biological activity. Its systematic name reflects the presence of a methoxy group, a trifluoromethylbenzoyl moiety, and an acetamide functional group.
Pharmacological Profile
Research indicates that 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
The compound's biological activity can be attributed to its interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may act as a modulator of GPCR pathways, influencing cellular signaling processes involved in inflammation and cell survival .
- Enzyme Inhibition : The presence of the acetamide group suggests potential inhibition of key enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell proliferation | |
| Neuroprotective | Modulation of neurotransmitters |
Table 2: Case Studies
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly E. coli and S. aureus.
- Anticancer Activity : In vitro studies on human cancer cell lines showed that the compound significantly inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer therapeutic.
- Neuroprotection : Animal model experiments indicated that the compound could enhance cognitive function and reduce neurodegeneration, suggesting applicability in treating neurodegenerative diseases.
Q & A
How can researchers design a robust synthetic route for 2-Methoxy-N-((2-(2-(trifluoromethyl)benzoyl)-2-azaspiro[4.5]decan-4-yl)methyl)acetamide?
Level: Basic
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Use coupling reactions with reagents like DMF and potassium carbonate for amide bond formation, as demonstrated in the synthesis of structurally similar acetamide derivatives .
- Functionalization : Introduce the trifluoromethylbenzoyl group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis of sensitive groups .
- Purification : Employ column chromatography with mixed solvents (e.g., ethyl acetate/hexane) for isolation, and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Characterization : Validate intermediates using -NMR (e.g., δ 3.8 ppm for -OCH) and IR spectroscopy (e.g., 1667 cm for C=O stretch) .
What advanced techniques are recommended for resolving contradictions in spectral data during structural elucidation?
Level: Advanced
Methodological Answer:
- Data Triangulation :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in bond angles or stereochemistry, particularly for the azaspiro[4.5]decane core .
- Multi-nuclear NMR : Compare -NMR data with PubChem entries (e.g., shifts for trifluoromethyl groups at ~110–120 ppm) to verify substituent positions .
- Mass Spectrometry : Confirm molecular weight discrepancies (e.g., M+1 peaks at m/z 430.2) using high-resolution MS .
- Case Study : If -NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation in the spirocyclic system) and validate via variable-temperature NMR .
How can researchers optimize reaction yields for spirocyclic intermediates in this compound’s synthesis?
Level: Advanced
Methodological Answer:
- Strategy :
- Catalyst Screening : Test Lewis acids (e.g., TMSOTf) for spirocyclization efficiency, as shown in analogous syntheses of azaspiro compounds .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, improving yields from ~50% to >80% .
- Temperature Control : Conduct reactions at −40°C to minimize side reactions during trifluoromethylbenzoyl coupling .
- Troubleshooting : If yields drop, analyze by HPLC for unreacted starting material and adjust stoichiometry (e.g., 1.5 equivalents of potassium carbonate) .
What pharmacological assays are suitable for evaluating the hypoglycemic activity of this compound?
Level: Advanced
Methodological Answer:
- In Vitro Assays :
- In Vivo Validation :
How should researchers approach computational modeling for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Protocol :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GLP-1 receptor), focusing on the trifluoromethyl group’s hydrophobic interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity, cross-referencing with experimental LogP values .
What methodologies are effective for analyzing stability under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Experimental Design :
- Analytical Tools : Use LC-MS to identify major degradation pathways (e.g., hydrolysis of the acetamide group) .
How can conflicting bioactivity data from different assay platforms be reconciled?
Level: Advanced
Methodological Answer:
- Root Cause Analysis :
- Assay Sensitivity : Compare IC values from fluorometric vs. colorimetric assays; fluorometric methods may detect activity at lower concentrations due to higher sensitivity .
- Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Statistical Validation : Apply Bland-Altman analysis to quantify systematic differences between assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
